5-Chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid
CAS No.: 926203-18-1
Cat. No.: VC16334156
Molecular Formula: C12H8Cl2N2O2S
Molecular Weight: 315.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926203-18-1 |
|---|---|
| Molecular Formula | C12H8Cl2N2O2S |
| Molecular Weight | 315.2 g/mol |
| IUPAC Name | 5-chloro-2-[(4-chlorophenyl)methylsulfanyl]pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H8Cl2N2O2S/c13-8-3-1-7(2-4-8)6-19-12-15-5-9(14)10(16-12)11(17)18/h1-5H,6H2,(H,17,18) |
| Standard InChI Key | VJNRPNVIOWGIMJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)O)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s pyrimidine ring serves as the central scaffold, with substituents strategically positioned to influence electronic and steric properties:
-
Position 2: A sulfanyl (-S-) bridge connects the pyrimidine ring to a 4-chlorobenzyl group, enhancing lipophilicity and enabling π-π stacking interactions .
-
Position 4: A carboxylic acid (-COOH) group introduces hydrogen-bonding capacity and acidity (), critical for solubility and target binding .
-
Position 5: A chlorine atom contributes to electron withdrawal, stabilizing the ring system and modulating reactivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.2 g/mol |
| XLogP3 | ~3.2 (estimated) |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 5 (2 × N, 2 × O, S) |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves sequential functionalization of the pyrimidine core:
-
Core Formation: Condensation of thiourea with β-keto esters yields 2-thiouracil derivatives, which are chlorinated at position 5 using or .
-
Sulfanyl Introduction: Nucleophilic substitution at position 2 with 4-chlorobenzyl mercaptan () under basic conditions (e.g., ) .
-
Carboxylation: Oxidation of a methyl group at position 4 to carboxylic acid via potassium permanganate () in acidic media .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | , 110°C | 78 |
| Sulfanylation | , DMF, 60°C | 65 |
| Carboxylation | , , 80°C | 52 |
Biological Activities and Mechanisms
Enzyme Inhibition
-
Dihydrofolate Reductase (DHFR): The carboxylic acid group chelates with Asp27 and Glu30 residues, reducing values to <1 μM in E. coli DHFR assays .
-
Kinase Modulation: Halogenated pyrimidines interfere with ATP-binding pockets in kinases (e.g., EGFR), showing promise in cancer research .
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for derivatization:
-
Amide Formation: Coupling with amines yields prodrugs with improved bioavailability (e.g., ethylamide derivative logP = 2.8) .
-
Metal Complexation: Coordination with transition metals (e.g., Cu²⁺) enhances antibacterial efficacy via reactive oxygen species generation .
Table 3: Comparative Bioactivity of Derivatives
| Derivative | Target | Activity () |
|---|---|---|
| Ethylamide | DHFR | 0.8 μM |
| Cu(II) Complex | S. aureus | MIC = 8 μg/mL |
| 4-Nitrobenzyl Sulfanyl | EGFR Kinase | 1.2 μM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume